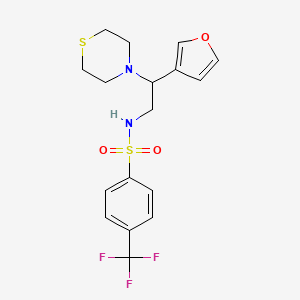
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted benzenesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-3-yl intermediate: This step involves the synthesis of a furan-3-yl derivative through a series of reactions such as cyclization and functional group transformations.
Thiomorpholine introduction: The thiomorpholine moiety is introduced via nucleophilic substitution reactions, often using thiomorpholine and an appropriate leaving group.
Coupling with benzenesulfonamide: The final step involves coupling the furan-3-yl-thiomorpholine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety can interact with biological macromolecules, leading to inhibition of enzymes or modulation of receptor activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-3-yl)-2-piperidinoethyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but with a piperidine ring instead of thiomorpholine.
N-(2-(furan-3-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but with a morpholine ring instead of thiomorpholine.
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3S2/c18-17(19,20)14-1-3-15(4-2-14)27(23,24)21-11-16(13-5-8-25-12-13)22-6-9-26-10-7-22/h1-5,8,12,16,21H,6-7,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBPHAHATHUGEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2367866.png)
![Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate](/img/structure/B2367869.png)

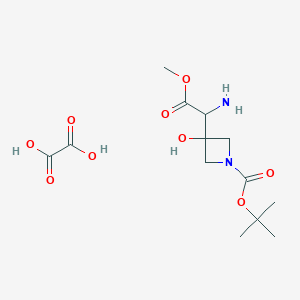
![4-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B2367872.png)
![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)
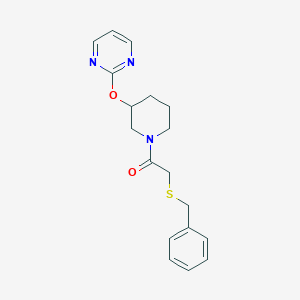
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)
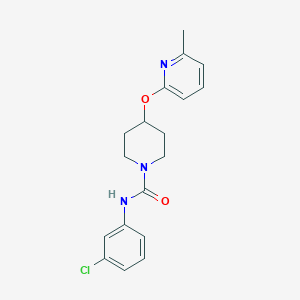
![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)
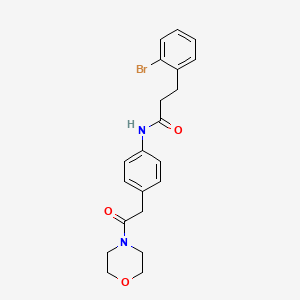

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)
